(2S,4S)-4-(benzyloxy)pentan-2-ol

Chiral Building Block Stereoselective Synthesis Polyketide Intermediate

(2S,4S)-4-(Benzyloxy)pentan-2-ol (CAS 124439-88-9) is an enantiopure chiral alcohol with the molecular formula C12H18O2 and a molecular weight of approximately 194.27 g/mol. It is characterized by a pentan-2-ol backbone bearing a benzyloxy protective group at the 4-position and a free hydroxyl group at the 2-position, both with defined (2S,4S) stereochemistry.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 124439-88-9
Cat. No. B6257344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-(benzyloxy)pentan-2-ol
CAS124439-88-9
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(CC(C)OCC1=CC=CC=C1)O
InChIInChI=1S/C12H18O2/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10-,11-/m0/s1
InChIKeyZDGYZKNTFSWSEU-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4S)-4-(Benzyloxy)pentan-2-ol (CAS 124439-88-9): A Defined-Stereochemistry Chiral Synthon for Pharmaceutical Research


(2S,4S)-4-(Benzyloxy)pentan-2-ol (CAS 124439-88-9) is an enantiopure chiral alcohol with the molecular formula C12H18O2 and a molecular weight of approximately 194.27 g/mol [1]. It is characterized by a pentan-2-ol backbone bearing a benzyloxy protective group at the 4-position and a free hydroxyl group at the 2-position, both with defined (2S,4S) stereochemistry . Commercial suppliers list its purity at 95% and describe it as a chiral synthon and valuable intermediate in organic synthesis and medicinal chemistry research [2].

The Criticality of (2S,4S)-4-(Benzyloxy)pentan-2-ol Stereochemistry: Why Other Isomers and Analogs Are Not Interchangeable


As an enantiopure chiral building block with two defined stereocenters at the 2S and 4S positions, (2S,4S)-4-(benzyloxy)pentan-2-ol introduces specific three-dimensional geometry into target molecules . Substitution with its (2R,4R) enantiomer or other stereoisomers would yield diastereomeric intermediates, fundamentally altering the stereochemical outcome of subsequent synthetic steps and potentially leading to biologically inactive or undesired final products . The benzyloxy group serves as a protective handle that can be orthogonally cleaved under hydrogenolysis conditions, a functional feature not shared by simple unsubstituted pentanols . This compound's utility as a mono-protected chiral 1,3-diol derivative provides a distinct synthetic advantage over unprotected or differently protected analogs, enabling controlled, stepwise elaboration of complex polyol-containing scaffolds .

Quantitative Differentiation Evidence for (2S,4S)-4-(Benzyloxy)pentan-2-ol: Comparator-Based Analysis


Stereochemical Identity: Definitive (2S,4S) Configuration vs. Alternative Stereoisomers

(2S,4S)-4-(Benzyloxy)pentan-2-ol possesses a defined (2S,4S) stereochemistry with two chiral centers, as confirmed by its InChI Key (ZDGYZKNTFSWSEU-QWRGUYRKSA-N) [1]. This specific configuration differs fundamentally from alternative stereoisomers such as (2R,4R)-4-(benzyloxy)pentan-2-ol (InChI Key: ZDGYZKNTFSWSEU-GHMZBOCLSA-N), which are distinct chemical entities that would produce different diastereomers when incorporated into synthetic pathways [2]. While no direct comparative activity data are available in public literature, class-level inference from chiral synthesis principles indicates that the (2S,4S) configuration is essential for maintaining desired stereoselective outcomes in asymmetric transformations .

Chiral Building Block Stereoselective Synthesis Polyketide Intermediate

Application-Specific Utility: Posaconazole Intermediate Pathway vs. Other Benzyloxy Alcohols

Commercial technical documentation indicates that (2S,4S)-4-(benzyloxy)pentan-2-ol serves as an important intermediate in the synthesis of Posaconazole, an antifungal agent . This application is not described for alternative stereoisomers or for closely related benzyloxy alcohols such as 1-(benzyloxy)pentan-2-ol or (2R,4R)-4-(benzyloxy)pentan-2-ol in the same supplier documentation. While the precise synthetic route and quantitative yield data are not publicly disclosed, the specificity of this application to the (2S,4S) isomer supports its unique role in this pharmaceutical pathway compared to other class members.

Antifungal API Intermediate Posaconazole Synthesis Chiral Scaffold

Analytical Purity Specification: Commercial Grade 95% vs. Undefined Comparators

Commercial suppliers specify the purity of (2S,4S)-4-(benzyloxy)pentan-2-ol at 95% . This provides a benchmark for procurement quality assessment. However, no comparative purity specifications for alternative stereoisomers or close analogs are provided in the same sources, nor are analytical method details or impurity profiles disclosed.

Purity Specification Quality Control Procurement Parameter

Recommended Research Applications for (2S,4S)-4-(Benzyloxy)pentan-2-ol (CAS 124439-88-9) Based on Documented Evidence


Stereoselective Synthesis of Polyketide and Macrolide Scaffolds

As a mono-protected chiral 1,3-diol equivalent, (2S,4S)-4-(benzyloxy)pentan-2-ol can be employed as a building block for the construction of complex polyketide and macrolide antibiotics. Its orthogonal protection strategy (benzyl ether at C4, free hydroxyl at C2) enables sequential functionalization . Selection of this specific (2S,4S) enantiomer is essential for maintaining stereochemical integrity in asymmetric transformations targeting natural product-like architectures .

Posaconazole and Related Triazole Antifungal Intermediate Development

Commercial supplier documentation identifies (2S,4S)-4-(benzyloxy)pentan-2-ol as an intermediate in Posaconazole production . Research groups engaged in the synthesis of Posaconazole, its analogs, or related triazole antifungal scaffolds should consider this compound for stereocontrolled introduction of the chiral side chain. The (2S,4S) stereochemistry matches the required configuration for this pathway, making it a necessary procurement item for such programs .

Chiral Ligand and Auxiliary Development for Asymmetric Catalysis

The defined (2S,4S) stereochemistry and the presence of a free hydroxyl group make this compound a candidate scaffold for developing chiral ligands or auxiliaries for asymmetric catalysis. The hydroxyl group provides a handle for further functionalization, while the benzyloxy group serves as a protected oxygen that can be unveiled at a later stage . This dual functionality is not available in simple, unprotected aliphatic alcohols.

Chiral Resolution Studies and Diastereomer Separation Research

The availability of both (2S,4S) and (2R,4R) enantiomers as distinct commercial products [1] creates opportunities for fundamental studies in chiral resolution and diastereomer separation. The distinct InChI Keys and physical properties of the two enantiomers enable their use as model compounds for developing and validating analytical methods for chiral purity assessment [1].

Technical Documentation Hub

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